Akt Inhibitor VIII is a cell-permeable, highly potent, and selective allosteric inhibitor of Akt1 and Akt2, with minimal activity against Akt3. It targets the pleckstrin homology (PH) domain of Akt, preventing its phosphorylation and activation. [] Akt Inhibitor VIII is a valuable tool in biological research for studying the Akt signaling pathway and its role in various cellular processes.
Akt inhibitor VIII is a selective and reversible inhibitor of the protein kinase Akt, specifically targeting isoforms Akt1 and Akt2. It is classified as a quinoxaline compound, known for its ability to inhibit the phosphorylation activity of Akt, which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. This compound has gained attention in cancer research due to its potential to overcome resistance mechanisms in tumor cells, thereby enhancing the efficacy of chemotherapeutic agents.
Akt inhibitor VIII is commercially available from various suppliers, including Calbiochem and ApexBio. The compound is often utilized in biological research to study the Akt signaling pathway and its implications in cancer biology and immunotherapy.
The synthesis of Akt inhibitor VIII involves several key steps that include halogenation, nucleophilic substitution, and condensation reactions. The process typically starts with a commercially available precursor compound, such as 4-chloropyrazolopyrimidine.
This synthetic route has been optimized to yield high purity compounds suitable for biological evaluation .
Akt inhibitor VIII features a complex molecular structure characterized by multiple aromatic rings and a piperidine moiety. The specific arrangement contributes to its binding affinity for the Akt kinase.
These values indicate the potency of the inhibitor against different isoforms of Akt, highlighting its selectivity for Akt1 and Akt2 over Akt3 .
Akt inhibitor VIII has been shown to effectively inhibit various cellular processes mediated by Akt signaling. Notably, it blocks the phosphorylation of key substrates involved in cell growth and survival pathways.
In vitro studies demonstrate that treatment with Akt inhibitor VIII leads to:
Akt inhibitor VIII functions primarily by binding to the pleckstrin homology domain of Akt, inhibiting its activation by upstream signaling molecules such as phosphoinositide-dependent kinase 1. This inhibition prevents the downstream phosphorylation events that lead to cell proliferation and survival.
The compound's mechanism has been demonstrated in various studies, where it significantly reduces basal and stimulated phosphorylation levels of Akt in both cultured cells and animal models .
Akt inhibitor VIII has several important applications in scientific research:
The serine/threonine kinase Akt (protein kinase B/PKB) is a pivotal effector of the PI3K signaling cascade, governing cellular survival, proliferation, metabolism, and apoptosis [3] [4]. Aberrant activation of Akt occurs in ~40% of human cancers through multiple mechanisms: PIK3CA mutations (13% frequency), PTEN loss (30%), or direct AKT amplifications/mutations (e.g., AKT1 E17K in breast/ovarian cancers) [4] [8]. This pathway dysregulation promotes tumorigenesis by:
Akt exists as three isoforms: Akt1 (primary role in survival), Akt2 (glucose metabolism), and Akt3 (brain-specific development) [3] [4]. Despite functional overlaps, isoform-specific alterations are tumor-context dependent—Akt2 amplifications dominate in ovarian/pancreatic cancers, while Akt1 mutations occur in breast/gastric carcinomas [7] [10]. This establishes Akt as a high-priority target for anticancer drug development.
Akt inhibitors are categorized by their molecular targeting strategies:
Allosteric Inhibitors
ATP-Competitive Inhibitors
Table 1: Key Biochemical Differences Between Allosteric and ATP-Competitive Akt Inhibitors
Property | Allosteric Inhibitors | ATP-Competitive Inhibitors |
---|---|---|
Binding Site | PH-Kinase interface | ATP pocket in kinase domain |
Conformational Lock | Stabilizes inactive state | Binds active conformation |
Isoform Sensitivity | Akt1 > Akt2 >> Akt3 | Pan-isoform |
Mutation Vulnerability | Resistant to kinase mutations | Resistant to PH domain mutations |
Interactive Toggle: Allosteric inhibitors show reduced activity against Akt3 and certain PH domain mutants (e.g., E17K), while ATP-competitive inhibitors maintain efficacy across isoforms but face ATP site mutation challenges [6] [8].
Akt Inhibitor VIII (AKTi-1/2) is a cell-permeable quinoxaline derivative (CAS 612847-09-3) developed as a selective allosteric probe. Its biochemical profile established key pharmacological benchmarks for later clinical candidates [5] [9].
Molecular Mechanism and Selectivity
Table 2: Biochemical Profile of Akt Inhibitor VIII
Parameter | Value | Assay System |
---|---|---|
Akt1 IC₅₀ | 58 nM | In vitro kinase assay |
Akt2 IC₅₀ | 210 nM | In vitro kinase assay |
Akt3 IC₅₀ | 2,119 nM | In vitro kinase assay |
PKA/PKC/SGK IC₅₀ | >50 µM (no inhibition) | Kinase panel screening |
Cellular Efficacy | Blocks Akt phosphorylation at >1 µM | MCF7, MDA-MB-468 cells |
Functional and Resistance Implications
Table 3: Molecular Features and Limitations of Akt Inhibitor VIII
Feature | Detail | Research Utility |
---|---|---|
Chemical Structure | Quinoxaline-based; molecular formula C₃₄H₂₉N₇O | Probe for PH domain-dependent inhibition |
Solubility/Handling | DMSO-soluble (5 mg/mL); light-sensitive | Standardizable in vitro conditions |
Key Resistance Mutant | AKT1 E17K (reduced binding affinity) | Models clinical resistance to allosteric inhibitors |
Off-Target Activity | None detected against 74 kinases at 1 µM | High specificity validation |
Translational and Clinical Context
As a first-generation allosteric agent, Akt Inhibitor VIII demonstrated proof-of-concept for PH domain targeting but lacks clinical utility due to pharmacokinetic limitations. Its legacy informed the design of improved allosteric inhibitors like miransertib, which retains activity against some E17K mutants [6] [8]. Current clinical efforts prioritize ATP-competitive inhibitors (e.g., capivasertib) in AKT1 E17K-mutant cancers, while allosteric inhibitors remain valuable tools for dissecting non-catalytic Akt functions [4] [8].
Interactive Summary: Akt Inhibitor VIII exemplifies the "targeted probe" approach—using selective chemical tools to validate mechanisms before clinical translation. Its limitations underscore the necessity for isoform-optimized inhibitors in precision oncology [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7